molecular formula C8H13NO2 B1430576 8-Oxa-2-azaspiro[4.5]decan-1-one CAS No. 1555334-83-2

8-Oxa-2-azaspiro[4.5]decan-1-one

Cat. No.: B1430576
CAS No.: 1555334-83-2
M. Wt: 155.19 g/mol
InChI Key: ILDSGCMBFCWJOI-UHFFFAOYSA-N
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Description

8-Oxa-2-azaspiro[4.5]decan-1-one is a heterocyclic compound that features a spirocyclic structure, which includes both oxygen and nitrogen atoms within its ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

A convenient synthesis of 8-Oxa-2-azaspiro[4.5]decan-1-one can be achieved using commercially available reagents. One such method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction typically proceeds under mild conditions and yields the desired spirocyclic compound efficiently.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of readily available starting materials and straightforward reaction conditions makes this compound a viable candidate for large-scale production .

Chemical Reactions Analysis

Types of Reactions

8-Oxa-2-azaspiro[4.5]decan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which 8-Oxa-2-azaspiro[4.5]decan-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors involved in key biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Oxa-2-azaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a different balance of reactivity and stability, which can be advantageous in certain synthetic and research contexts .

Properties

IUPAC Name

8-oxa-2-azaspiro[4.5]decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7-8(1-4-9-7)2-5-11-6-3-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDSGCMBFCWJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C12CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1555334-83-2
Record name 8-oxa-2-azaspiro[4.5]decan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Q & A

Q1: How is 8-Oxa-2-azaspiro[4.5]decan-1-one synthesized and what are its potential applications in polymer chemistry?

A1: this compound (4) is synthesized through the alkylation of N-vinylpyrrolidone with bis(2-bromoethyl) ether, followed by a cyclization reaction. [] This bicyclic compound serves as a unique monomer, capable of undergoing free radical polymerization to yield homopolymers. Moreover, its copolymerization with monomers like N,N′-diethylacrylamide produces water-soluble copolymers with interesting thermosensitive properties. [] This makes this compound a promising building block for developing novel polymers with potential applications in areas like drug delivery, biomaterials, and stimuli-responsive materials.

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